2-(Methylsulfinyl)-1,1-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfinyl)-1,1-diphenylethanol is an organosulfur compound characterized by the presence of a sulfoxide group attached to a diphenylethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1,1-diphenylethanol typically involves the oxidation of 2-(Methylthio)-1,1-diphenylethanol. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group without overoxidation to the sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction conditions is optimized to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfinyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(Methylsulfonyl)-1,1-diphenylethanol.
Reduction: Formation of 2-(Methylthio)-1,1-diphenylethanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)-1,1-diphenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems due to its sulfoxide group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)-1,1-diphenylethanol involves its ability to interact with biological molecules through its sulfoxide group. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. The sulfoxide group can act as an electron acceptor, influencing redox reactions within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)-1,1-diphenylethanol: The sulfide analog of the compound.
2-(Methylsulfonyl)-1,1-diphenylethanol: The sulfone analog formed by further oxidation.
Diphenylethanol: The parent compound without the sulfur-containing group.
Uniqueness
2-(Methylsulfinyl)-1,1-diphenylethanol is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. The sulfoxide group enhances the compound’s reactivity and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
2863-39-0 |
---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-methylsulfinyl-1,1-diphenylethanol |
InChI |
InChI=1S/C15H16O2S/c1-18(17)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI-Schlüssel |
NRPMVXLUGYNYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.